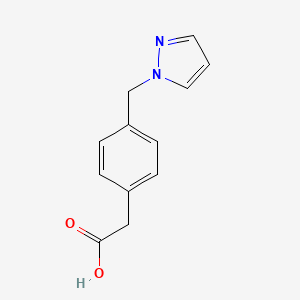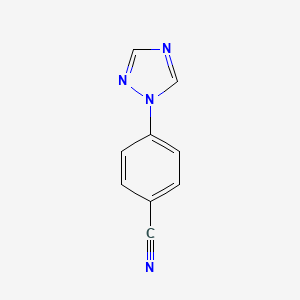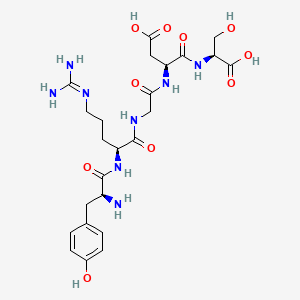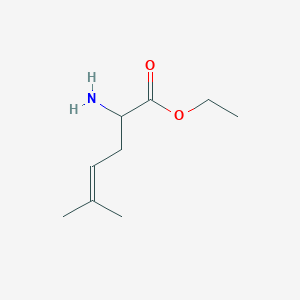
4-(3-chlorophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
The compound "4-(3-chlorophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents and their interesting chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with appropriate diketones or aldehydes. For instance, the synthesis of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was achieved by condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and subsequent cyclization with hydrazine hydrate . Similarly, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines involved nucleophilic substitutions using amines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using these methods, revealing its crystallization in the orthorhombic space group and the presence of hydrogen bonding and strong conjugative interactions . The molecular structure influences the compound's electronic properties, such as the HOMO-LUMO gap, which can be analyzed using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl ring, which can affect the sites of electrophilic or nucleophilic attack, as observed in the molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties can be deduced from the molecular structure and the presence of functional groups. The antimicrobial and antitumor activities of these compounds are significant, as demonstrated by the inhibition of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 by 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . Additionally, the compound 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole showed antimicrobial properties .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Research has revealed that derivatives of 4-(3-chlorophenyl)-1H-pyrazol-5-amine, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin and possessed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
A549 Lung Cancer Cell Inhibition
A series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized, exhibiting the ability to inhibit the growth of A549 cells in a dosage- and time-dependent manner. Compounds with a 4-chlorophenyl group at the pyrazole moiety were particularly effective in inhibiting A549 cell growth, suggesting potential applications in lung cancer treatment (Zhang et al., 2008).
Synthesis of Pyrazolylisoquinolines
A study on the microwave-accelerated synthesis of pyrazolylisoquinolines, involving 1-chloro-3-(4-chlorophenyl)isoquinoline and heterocyclic amines, indicated a new method for the formation of these compounds. This research could be pivotal in developing new chemical entities with potential biological applications (Prabakaran, Manivel, & Khan, 2010).
Fluorescence Sensing of Metal Ions
A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine has been synthesized, demonstrating excellent fluorescence sensing ability for Al3+ and Zn2+. This compound could be used for detecting these metal ions in water samples, highlighting its potential in environmental monitoring and analysis (Gao et al., 2018).
Novel Antitumor Agents
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles have been synthesized, showing significant antitumor potential against various cancer cell lines. These compounds open new avenues for the development of effective antitumor agents (Rostom, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as nitriles, hydrazones, and protonophores, causing the gradual destruction of living cells and death of the organism .
Biochemical Pathways
Related compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress .
Pharmacokinetics
A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats .
Result of Action
Related compounds have shown anthelmintic and antibacterial potential . For instance, 4-(3-chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide, both with a 3-chlorophenyl substituent, showed anthelmintic activity .
Action Environment
Related compounds have demonstrated notable stability with respect to ph, temperature, salt, metal ions, and proteases .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBOVXXJALCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439946 | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95750-97-3 | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)








![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)